Methylenebisnaphthalene-2-sulphonic acid
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Overview
Description
Methylenebisnaphthalene-2-sulphonic acid is an organic compound with the molecular formula C21H16O6S2. It is characterized by the presence of two naphthalene rings connected by a methylene bridge, each bearing a sulfonic acid group. This compound is known for its significant role in various chemical processes and industrial applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylenebisnaphthalene-2-sulphonic acid can be synthesized through the sulfonation of methylenebisnaphthalene. The process typically involves the reaction of methylenebisnaphthalene with sulfuric acid under controlled temperature conditions to introduce the sulfonic acid groups.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale sulfonation reactors where methylenebisnaphthalene is treated with concentrated sulfuric acid. The reaction is carefully monitored to ensure complete sulfonation and to minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: Methylenebisnaphthalene-2-sulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.
Substitution: Electrophilic substitution reactions can occur on the naphthalene rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitro compounds are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfonate salts.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
Methylenebisnaphthalene-2-sulphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of dyes and pigments.
Biology: The compound is utilized in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism by which methylenebisnaphthalene-2-sulphonic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid groups enhance the compound’s solubility and reactivity, facilitating its binding to specific sites on target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biochemical effects .
Comparison with Similar Compounds
Naphthalene-2-sulfonic acid: A simpler analog with one sulfonic acid group.
Naphthalene-1-sulfonic acid: Another analog with the sulfonic acid group at a different position.
Methylenenaphthalene-2-sulfonic acid: A related compound with a single naphthalene ring
Uniqueness: Methylenebisnaphthalene-2-sulphonic acid is unique due to the presence of two naphthalene rings and two sulfonic acid groups, which confer distinct chemical properties and reactivity. This structural complexity allows for a broader range of applications and interactions compared to its simpler analogs .
Properties
CAS No. |
84-90-2 |
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Molecular Formula |
C21H16O6S2 |
Molecular Weight |
428.5 g/mol |
IUPAC Name |
1-[(2-sulfonaphthalen-1-yl)methyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C21H16O6S2/c22-28(23,24)20-11-9-14-5-1-3-7-16(14)18(20)13-19-17-8-4-2-6-15(17)10-12-21(19)29(25,26)27/h1-12H,13H2,(H,22,23,24)(H,25,26,27) |
InChI Key |
DQBNLFRFALCILS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2CC3=C(C=CC4=CC=CC=C43)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
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